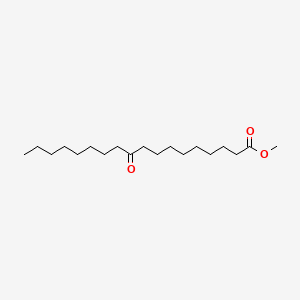

Methyl 10-oxooctadecanoate

Beschreibung

Contextualizing Methyl 10-oxooctadecanoate within Lipidomics and Chemical Biology

This compound is a derivative of octadecanoic acid, commonly known as stearic acid, and belongs to the ester class of compounds. cymitquimica.combiosynth.com It is specifically classified as an oxo-fatty acid methyl ester (oxo-FAME), characterized by a ketone group on the fatty acid chain. Within the field of lipidomics, which involves the comprehensive study of lipids in biological systems, oxo-FAMEs like this compound are of interest as they represent a class of modified fatty acids. These modifications can arise from various biological processes, including lipid peroxidation, and their presence can serve as biomarkers for oxidative stress.

In chemical biology, this compound and similar molecules serve as valuable tools. Their synthesis allows researchers to create specific molecular probes to investigate the metabolic pathways of fatty acids and the enzymes that act upon them. The defined position of the oxo group provides a handle for developing analytical methods to detect and quantify these lipids in complex biological samples. The study of such compounds contributes to a deeper understanding of how lipid metabolism is regulated and how it is altered in disease states.

Significance of Ketone Functionality in Fatty Acid Derivatives for Scientific Inquiry

The presence of a ketone functional group at the tenth carbon position of the octadecanoic acid methyl ester chain imparts unique chemical properties that are central to its scientific interest. cymitquimica.com This ketone group introduces a site of increased polarity and reactivity compared to the parent saturated fatty acid methyl ester, methyl stearate. cymitquimica.com The carbonyl group can participate in a variety of chemical reactions, making it a useful intermediate in organic synthesis for creating more complex molecules. cymitquimica.combroadpharm.com

For scientific inquiry, this ketone functionality is significant for several reasons:

Spectroscopic Analysis: The carbonyl group provides a distinct signal in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, aiding in its identification and structural elucidation.

Chemical Derivatization: The ketone can be targeted for chemical reactions, such as the formation of hydrazones or oximes, which can be used to label or "tag" the molecule for detection and analysis, particularly in mass spectrometry.

Probing Biological Systems: The reactivity of the ketone can be exploited to study interactions with biological molecules. It can potentially form covalent adducts with proteins or other nucleophiles, allowing researchers to identify lipid-protein interactions and understand the biological consequences of lipid oxidation. The position of the oxo group can influence its reactivity and solubility.

Evolution of Research Trajectories for this compound

Research interest in this compound has evolved from its initial characterization as a chemical compound to its application in more specialized areas of study. Initially, research focused on its synthesis and the determination of its basic physical and chemical properties. It has been identified as a long-chain aliphatic acid ester found in extracts from hardwood. chemicalbook.comlookchem.com

Over time, the focus has shifted towards its utility in advanced research fields. It is now recognized as a useful intermediate for the preparation of other fatty acids and esters. broadpharm.com Kinetic and analytical techniques have been employed to study the compound, revealing that it can be hydrated and synthesized by bacteria. biosynth.com Molecular modeling techniques have also been used to investigate its structure and function. biosynth.com More recently, its potential use as a standard for developing and validating analytical methods for detecting oxidized fatty acids in biological and food samples has become an area of interest. The study of such specific oxo-FAMEs is part of a broader effort to understand the landscape of lipid modifications and their physiological and pathological roles.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₃₆O₃ |

| Molecular Weight | 312.49 g/mol biosynth.com |

| IUPAC Name | This compound nih.govachemblock.com |

| Synonyms | Methyl 10-ketostearate, Methyl 10-oxostearate, Octadecanoic acid, 10-oxo-, methyl ester cymitquimica.comnih.gov |

| CAS Number | 870-10-0 nih.gov |

| Physical Description | Colorless to pale yellow liquid cymitquimica.com |

| Melting Point | 46 °C biosynth.com |

| Boiling Point | 407.8 °C at 760 mmHg |

| Flash Point | 173.2 °C biosynth.com |

| Density | 0.911 g/cm³ |

| Solubility | Soluble in organic solvents, limited solubility in water cymitquimica.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

methyl 10-oxooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQUPDATKHOMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337599 | |

| Record name | Methyl 10-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-10-0 | |

| Record name | Methyl 10-oxooctadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 10-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Methyl 10 Oxooctadecanoate

De Novo Synthesis Approaches

De novo synthesis of Methyl 10-oxooctadecanoate primarily involves the direct chemical modification of a precursor molecule, 10-oxooctadecanoic acid. The key transformation is the esterification of the carboxylic acid group.

The most direct chemical route to synthesize this compound is through the esterification of 10-oxooctadecanoic acid with methanol (B129727). This reaction, known as the Fischer esterification, involves reacting the carboxylic acid with an alcohol (in this case, methanol) to form an ester and water. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product (the ester), it is common to use a large excess of the alcohol, which can also serve as the solvent. masterorganicchemistry.com

10-Oxooctadecanoic Acid + Methanol ⇌ this compound + Water

To achieve a high yield, the water produced during the reaction is often removed as it forms, which shifts the equilibrium to the right, favoring the formation of the ester.

The esterification process can be significantly accelerated by the use of catalysts or by employing non-catalytic methods under specific physical conditions.

Catalytic Strategies: Acid catalysis is the most common method for this type of esterification. chemguide.co.uk Strong acids such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) are frequently used as catalysts. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol molecule. masterorganicchemistry.com Other methods include using thionyl chloride (SOCl₂) with methanol, which generates anhydrous HCl in situ to catalyze the reaction. commonorganicchemistry.com

Non-Catalytic Strategies: Esterification can also be performed without a catalyst, although this typically requires more extreme reaction conditions. aidic.itmdpi.com These methods often involve high temperatures and pressures, sometimes utilizing supercritical methanol. mdpi.com The non-catalytic process eliminates the need for catalyst addition and subsequent removal from the final product, which can be advantageous in certain industrial applications. aidic.itmdpi.com However, the high energy input and potential for degradation of reactants or products at elevated temperatures are key considerations for this approach. aidic.itresearchgate.net

Table 1: Comparison of De Novo Synthesis Strategies

| Strategy | Description | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic (Fischer Esterification) | Esterification of 10-oxooctadecanoic acid with methanol using an acid catalyst. masterorganicchemistry.comchemguide.co.uk | - Excess methanol

| - Faster reaction rates

| - Catalyst removal required

|

| Non-Catalytic | Direct thermal reaction of 10-oxooctadecanoic acid and methanol without a catalyst. mdpi.com | - High temperatures

| - No catalyst contamination

| - High energy consumption

|

Biosynthetic and Biocatalytic Routes

Biosynthetic routes offer an alternative, environmentally benign approach to producing key intermediates for this compound. These methods leverage the high specificity of enzymes to perform targeted chemical transformations on renewable feedstocks like oleic acid.

The biocatalytic production of 10-oxooctadecanoic acid, the direct precursor to its methyl ester, begins with oleic acid. This process is a two-step enzymatic cascade found in various microorganisms. The first step is the hydration of oleic acid, followed by the oxidation of the resulting hydroxylated fatty acid. nih.govnih.gov

The initial step in this biocatalytic pathway is the hydration of the carbon-carbon double bond in oleic acid. This reaction is catalyzed by the enzyme oleate hydratase (Ohy). nih.govnih.gov This enzyme facilitates the stereospecific addition of a water molecule across the double bond of oleic acid to produce (R)-10-hydroxystearic acid (10-HSA). nih.govresearchgate.net This conversion was first observed in bacteria such as Pseudomonas sp. in the 1960s. nih.gov Oleate hydratase is a flavin adenine dinucleotide (FAD)-containing enzyme, where the cofactor plays a structural role in optimizing the active site rather than a redox role. nih.govresearchgate.net

Reaction:

Oleic Acid + H₂O --(Oleate Hydratase)--> (R)-10-Hydroxystearic Acid

The second and final step in the biosynthesis of the keto acid is the oxidation of the hydroxyl group of (R)-10-hydroxystearic acid. This reaction is catalyzed by an NAD⁺-dependent secondary alcohol dehydrogenase, specifically a hydroxyoctadecanoate dehydrogenase. nih.gov This enzyme oxidizes the C-10 hydroxyl group to a ketone, yielding 10-oxooctadecanoic acid (also known as 10-ketostearic acid). nih.govresearchgate.net This two-step enzymatic cascade provides a highly specific route from an abundant renewable resource to a valuable chemical intermediate. The resulting 10-oxooctadecanoic acid can then be esterified to this compound using the chemical methods described previously.

Reaction:

(R)-10-Hydroxystearic Acid + NAD⁺ --(Hydroxyoctadecanoate Dehydrogenase)--> 10-Oxooctadecanoic Acid + NADH + H⁺

Table 2: Enzymes in the Biosynthetic Pathway of 10-Oxooctadecanoic Acid

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| Oleate Hydratase (Ohy) | Oleic Acid | (R)-10-Hydroxystearic Acid | Catalyzes the stereospecific hydration of the double bond in oleic acid. nih.govnih.gov |

| Hydroxyoctadecanoate Dehydrogenase | (R)-10-Hydroxystearic Acid | 10-Oxooctadecanoic Acid | Catalyzes the oxidation of the hydroxyl group at the C-10 position to a ketone. nih.govresearchgate.net |

Enzymatic Transformations and Stereochemical Considerations

The enzymatic synthesis of keto fatty acids from unsaturated fatty acids is a well-established biocatalytic process. Several microorganisms are capable of converting oleic acid into 10-oxooctadecanoic acid. This biotransformation typically proceeds through an initial hydration of the double bond to form a hydroxy fatty acid, which is then oxidized to the corresponding keto fatty acid.

Resting cells of various bacterial strains have been shown to effectively catalyze the oxidation of oleic acid to 10-oxooctadecanoic acid. For instance, Nocardia aurantia (ATCC 12674), Nocardia sp. (NRRL 5646), and Mycobacterium fortuitum (UI 53378) have demonstrated the ability to convert oleic acid into 10-oxooctadecanoic acid with notable yields. asm.org The subsequent esterification of the resulting keto acid with methanol would yield this compound.

Table 1: Microbial Conversion of Oleic Acid to 10-Oxooctadecanoic Acid

| Microorganism | Yield of 10-Oxooctadecanoic Acid |

|---|---|

| Nocardia aurantia (ATCC 12674) | 65% |

| Nocardia sp. (NRRL 5646) | 55% |

| Mycobacterium fortuitum (UI 53378) | 80% |

Derivatization from Unsaturated Fatty Acid Methyl Esters

This compound can be synthesized from readily available unsaturated fatty acid methyl esters, such as methyl oleate, through several oxidative pathways.

A common route to this compound involves the epoxidation of methyl oleate followed by the rearrangement of the resulting epoxide. mdpi.com The epoxidation of the double bond in methyl oleate yields methyl cis-9,10-epoxyoctadecanoate. researchgate.netlarodan.com This epoxide can then undergo an acid-catalyzed rearrangement to form the ketone. mdpi.com This rearrangement is a known reaction in the aging process of biodiesel, where epoxides are precursors to ketones. mdpi.com

The rearrangement of the epoxide of methyl oleate does not exclusively yield this compound. Instead, a mixture of two regioisomeric ketones is typically formed: Methyl 9-oxooctadecanoate and this compound. mdpi.com The formation of these isomers is a result of the non-regiospecific opening of the epoxide ring. The degradation of both cis- and trans-epoxides of methyl oleate has been shown to lead to the formation of these ketone isomers. mdpi.com The relative ratio of these regioisomers can be influenced by the reaction conditions and the catalyst used. In the absence of an alcohol, the acid-catalyzed ring-opening of methyl 9,10-epoxystearate leads to a mixture of methyl 9- and 10-oxostearate as the main products. researchgate.net

During the oxidation of methyl oleate, a complex mixture of products is formed, including aldehydes, cyclic ethers, and ketones. nih.gov While the term "oxidative carboxylation" typically refers to the addition of a carboxyl group, the broader process of oxidation can lead to the formation of keto compounds. The autoxidation of methyl oleate can result in the formation of various oxygenated derivatives. science.gov Ketones are considered secondary or tertiary products of lipid oxidation, arising from the decomposition of precursor molecules like hydroperoxides and epoxides. mdpi.commdpi.com

Another potential pathway for the formation of this compound from unsaturated fatty acid methyl esters is through allylic oxidation. In polyunsaturated fatty acid methyl esters like methyl linoleate, the bis-allylic position is particularly susceptible to hydrogen abstraction, leading to the formation of hydroperoxides. nih.gov While methyl oleate lacks a bis-allylic position, the allylic carbons adjacent to the double bond are still reactive. The autoxidation of methyl oleate can lead to the formation of hydroperoxides, which can then decompose to form ketones. semanticscholar.org The formation of the 11-hydroperoxide has been identified in the autoxidation of methyl linoleate, highlighting the potential for oxidation at positions adjacent to the double bond. nih.gov

Formation via Epoxide Rearrangement from Methyl Oleate

Advanced Chemical Transformations Involving the Ketone Moiety

The ketone functional group in this compound allows for a variety of subsequent chemical transformations. One notable reaction is the Baeyer-Villiger oxidation, which converts a ketone into an ester. wikipedia.orgorganic-chemistry.org This reaction has been employed as a chemical method to confirm the position of the carbonyl group in 10-oxooctadecanoic acid and its methyl ester. asm.org The reaction of methyl-10-oxo-octadecanoate with a peroxyacid, such as m-chloroperoxybenzoic acid, would yield an ester, and the identification of the resulting ester products can elucidate the original position of the ketone. asm.org

Other potential reactions involving the ketone moiety include:

Reduction: The ketone can be reduced to a secondary alcohol (methyl 10-hydroxyoctadecanoate) using various reducing agents. asm.org

Reactions at the α-carbon: The carbons adjacent to the carbonyl group are susceptible to reactions such as halogenation or aldol (B89426) condensation, following the principles of enol and enolate chemistry. msu.edu

Nucleophilic Addition: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions with various nucleophiles. ic.ac.uklibretexts.org

Baeyer-Villiger Oxidation Studies

The Baeyer-Villiger oxidation is a well-established method for the conversion of ketones to esters through the action of peroxyacids or peroxides. nih.govwikipedia.org This reaction proceeds via the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom adjacent to the carbonyl carbon. stackexchange.com The regioselectivity of this reaction is dictated by the migratory aptitude of the substituents attached to the carbonyl group, with the general trend being tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. adichemistry.comyoutube.compitt.edu

In the case of this compound, the ketone is flanked by a C8 alkyl chain (octyl group) on one side and a C7 alkyl chain bearing a terminal methyl ester (methyl 7-carboxyheptyl group) on the other. Both of these are primary alkyl groups. Based on the established migratory aptitude, the larger alkyl group would be expected to migrate preferentially. Therefore, the Baeyer-Villiger oxidation of this compound is predicted to yield two primary products, with the major product resulting from the migration of the longer C8 alkyl chain.

The predicted products of this oxidation are:

Major Product: An ester where the oxygen atom has been inserted between the C10 carbonyl and the C11 carbon, leading to the formation of a nonanedioic acid monomethyl ester derivative.

Minor Product: An ester resulting from the insertion of oxygen between the C10 carbonyl and the C9 carbon, yielding a derivative of 10-hydroxydecanoic acid.

A summary of the predicted outcomes of the Baeyer-Villiger oxidation of this compound is presented in the table below.

| Reactant | Oxidizing Agent | Predicted Major Product | Predicted Minor Product |

| This compound | Peroxyacid | Ester of nonanedioic acid and octanol (ester linkage at C10) | Ester of 10-hydroxydecanoic acid and octanoic acid (ester linkage at C9) |

Reduction to Hydroxy Fatty Acid Methyl Esters

The reduction of the keto group in this compound to a hydroxyl group yields Methyl 10-hydroxyoctadecanoate, a valuable hydroxy fatty acid methyl ester. The challenge in this transformation lies in the selective reduction of the ketone in the presence of the methyl ester functionality. While powerful reducing agents like lithium aluminum hydride (LiAlH4) would reduce both the ketone and the ester, milder reagents can achieve the desired chemoselectivity.

Sodium borohydride (NaBH4) is a commonly used reagent for the reduction of aldehydes and ketones. masterorganicchemistry.com Under specific conditions, such as in a protic solvent like methanol or ethanol at low temperatures, NaBH4 can selectively reduce the ketone group of this compound without affecting the methyl ester. ias.ac.inresearchgate.netyoutube.com

The general reaction is as follows:

This compound + NaBH4 (in Methanol) → Methyl 10-hydroxyoctadecanoate

Catalytic hydrogenation is another potential method for this reduction. With an appropriate catalyst, such as Raney nickel or a platinum-group metal, under controlled temperature and pressure, the keto group can be hydrogenated to a hydroxyl group. The choice of catalyst and reaction conditions is crucial to prevent the reduction of the ester group. researchgate.net

The table below outlines the expected outcomes for the selective reduction of this compound.

| Reactant | Reducing Agent/Method | Primary Product |

| This compound | Sodium Borohydride (NaBH4) | Methyl 10-hydroxyoctadecanoate |

| This compound | Catalytic Hydrogenation | Methyl 10-hydroxyoctadecanoate |

Ketone Migration Research in Related Oxo-Fatty Acids

The intramolecular migration of a ketone group along a long alkyl chain is a thermodynamically challenging process. Research on the isomerization of oxo-fatty acids is not as common as studies on the migration of double bonds. The α-ketol rearrangement describes the acid- or base-induced 1,2-migration of an alkyl group in an α-hydroxy ketone, but this is not directly applicable to the movement of the ketone itself in a simple oxo-fatty acid. wikipedia.org

Some specialized reactions, such as the Willgerodt–Kindler reaction, can result in the apparent migration of a carbonyl group. This reaction involves heating an alkyl aryl ketone with sulfur and an amine, which typically leads to the formation of a terminal thioamide. acs.org However, this is a specific transformation and not a general method for the isomerization of a ketone's position within an aliphatic chain.

Currently, there is a lack of established, general methodologies for the controlled migration of the ketone group in long-chain oxo-fatty acids like this compound under mild conditions. Such a transformation would likely require a multi-step sequence involving the formation and subsequent rearrangement of an intermediate species.

Cycloaddition Reactions and Heterocyclic Compound Synthesis

The γ-keto ester functionality of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The 1,4-dicarbonyl relationship (considering the ester carbonyl) allows for condensation reactions with binucleophilic reagents to form five- or six-membered rings.

One of the most common applications of γ-keto esters in heterocyclic synthesis is the Paal-Knorr pyrrole synthesis and its variations. nih.govrsc.org While the classical Paal-Knorr reaction involves 1,4-diketones, γ-keto esters can react with ammonia or primary amines to form pyrrolidinone derivatives, which can be further converted to pyrroles.

A more direct route to six-membered heterocycles involves the reaction of γ-keto esters with hydrazine and its derivatives to form pyridazines. iglobaljournal.comresearchgate.net The reaction of this compound with hydrazine hydrate would be expected to proceed via initial formation of a hydrazone at the ketone, followed by intramolecular cyclization and dehydration to yield a dihydropyridazinone. Subsequent oxidation would lead to the aromatic pyridazine ring.

The general reaction scheme is as follows:

This compound + Hydrazine Hydrate → Dihydropyridazinone derivative → Pyridazine derivative

The resulting pyridazine would be substituted with an octyl group and a propanoic acid methyl ester side chain. The table below summarizes the expected heterocyclic products from the reaction of this compound with selected binucleophiles.

| Reactant | Binucleophile | Expected Heterocyclic Product |

| This compound | Hydrazine Hydrate | Substituted Dihydropyridazinone/Pyridazine |

| This compound | Substituted Hydrazines | N-Substituted Dihydropyridazinone/Pyridazine derivatives |

| This compound | Ammonia/Primary Amines | Substituted Pyrrolidinone/Pyrrole derivatives (under specific conditions) |

Metabolic Investigations and Biological Transformations

Elucidation of Metabolic Pathways in Biological Systems

The elucidation of the metabolic pathways involving 10-oxooctadecanoic acid has been primarily achieved through studies in microbial systems, which provide a foundational model for its potential biotransformation in other organisms.

In mammalian systems, dietary fatty acids are integrated into complex lipid metabolism networks for energy storage, membrane synthesis, and cell signaling. While direct evidence for Methyl 10-oxooctadecanoate is scarce, it is plausible that following its hydrolysis to 10-oxooctadecanoic acid, it would enter the fatty acid pool. From there, it could be activated to its coenzyme A (CoA) derivative, 10-oxo-octadecanoyl-CoA. This activated form is the common currency for fatty acid metabolism and can be channeled into various pathways.

One potential fate is its incorporation into complex lipids such as triglycerides and phospholipids, which are essential for energy storage and the formation of cellular membranes. The presence of the keto group on the acyl chain might influence the physical properties and subsequent metabolism of these lipids. Another possibility is its involvement in signaling pathways, as some oxidized fatty acids are known to act as signaling molecules.

The primary catabolic pathway for fatty acids is mitochondrial β-oxidation. wikipedia.org This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH2. wikipedia.org The acetyl-CoA can then enter the citric acid cycle for complete oxidation and ATP production.

Microbial studies have demonstrated that 10-oxooctadecanoic acid can be a substrate for β-oxidation. It is hypothesized that 10-oxo-octadecanoyl-CoA would enter the β-oxidation spiral. The presence of the keto group at the C-10 position would likely necessitate the action of specific enzymes to reduce or bypass this modification to allow the β-oxidation machinery to proceed. The standard β-oxidation process acts on saturated acyl-CoA chains, and modifications like double bonds or hydroxyl groups require auxiliary enzymes. Similarly, the keto group at an even-numbered carbon from the carboxyl end would interfere with the standard enzymatic steps.

The table below outlines a hypothetical pathway for the degradation of 10-oxooctadecanoic acid via β-oxidation, assuming the presence of appropriate reductase enzymes.

| Step | Intermediate Compound | Enzyme Class (Hypothetical) | Product(s) |

| 1 | 10-Oxooctadecanoyl-CoA | Ketoacyl-CoA Reductase | 10-Hydroxyoctadecanoyl-CoA |

| 2 | 10-Hydroxyoctadecanoyl-CoA | Enoyl-CoA Hydratase | Octadec-9-enoyl-CoA |

| 3 | Octadec-9-enoyl-CoA | Enoyl-CoA Isomerase | Octadec-8-enoyl-CoA |

| 4 | Subsequent Cycles | β-oxidation enzymes | Acetyl-CoA, Propanoyl-CoA |

It is also important to consider that the metabolism of fatty acids can lead to the production of ketone bodies, especially in the liver, during periods of high fatty acid oxidation. uomus.edu.iqphysiology.org These ketone bodies, such as acetoacetate (B1235776) and β-hydroxybutyrate, can be used as an energy source by extrahepatic tissues. physiology.org

Isotopic Labeling Applications in Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By introducing atoms with a non-standard isotopic composition (e.g., ¹³C or ¹⁴C) into a molecule of interest, researchers can follow its transformation through various metabolic pathways.

Currently, there is a lack of published research specifically utilizing isotopically labeled this compound to conduct metabolic flux analysis. However, the principles of this technique are well-established for other fatty acids. For instance, ¹³C-labeled fatty acids are used to quantify their contribution to the citric acid cycle and gluconeogenesis. Such studies would be invaluable in determining the precise metabolic pathways of this compound in mammalian systems. A hypothetical experimental design could involve administering ¹³C-labeled this compound to cell cultures or animal models and tracking the incorporation of the ¹³C label into downstream metabolites such as acetyl-CoA, citric acid cycle intermediates, and complex lipids. This would provide quantitative data on the flux through different metabolic routes.

Enzymology of Oxo-Fatty Acid Interconversions

The metabolism of oxo-fatty acids is dependent on a suite of enzymes that can recognize and modify these molecules. While the specific enzymes that act on this compound in mammals have not been characterized, microbial systems have provided some clues.

In some bacteria and yeasts, the formation of 10-oxooctadecanoic acid is part of a biotransformation pathway starting from oleic acid. This pathway involves two key enzymatic steps:

Oleate Hydratase: This enzyme catalyzes the hydration of the double bond in oleic acid to form 10-hydroxystearic acid.

Hydroxy-fatty Acid Dehydrogenase: This enzyme then oxidizes the hydroxyl group of 10-hydroxystearic acid to a keto group, yielding 10-oxooctadecanoic acid.

The subsequent metabolism of 10-oxooctadecanoic acid would likely involve ketoacyl-CoA reductases that can reduce the keto group, allowing the molecule to enter the standard β-oxidation pathway. In mammalian cells, various oxidoreductases are known to act on fatty acid derivatives, and it is plausible that some of these enzymes could recognize 10-oxo-octadecanoyl-CoA as a substrate. The identification and characterization of these enzymes are crucial for a complete understanding of the metabolic fate of this compound.

The following table summarizes the key enzymes potentially involved in the metabolism of 10-oxooctadecanoic acid, based on microbial studies and general fatty acid metabolism.

| Enzyme | Function | Substrate | Product |

| Esterase | Hydrolysis of methyl ester | This compound | 10-Oxooctadecanoic acid |

| Acyl-CoA Synthetase | Activation of fatty acid | 10-Oxooctadecanoic acid | 10-Oxo-octadecanoyl-CoA |

| Hydroxy-fatty Acid Dehydrogenase | Oxidation of hydroxyl group | 10-Hydroxystearic acid | 10-Oxooctadecanoic acid |

| Ketoacyl-CoA Reductase | Reduction of keto group | 10-Oxo-octadecanoyl-CoA | 10-Hydroxyoctadecanoyl-CoA |

Further research is necessary to isolate and characterize the specific enzymes responsible for the metabolism of this compound in mammalian tissues to fully map its biological transformations.

Advanced Research Applications and Functionalization

Precursor in Organic Synthesis and Chemical Intermediate Research

As a chemical intermediate, Methyl 10-oxooctadecanoate is utilized in the synthesis of more complex molecules. The presence of the ketone and ester functionalities on a long aliphatic chain provides a scaffold for creating diverse chemical structures.

While the direct synthesis of a wide array of novel fatty acid esters from pure this compound is not extensively detailed in available research, its role as a precursor is highlighted in the synthesis of heterocyclic fatty compounds. Specifically, a regioisomeric mixture of methyl 9- and 10-oxooctadecanoate has been used to synthesize 1,5-dialkyl-substituted tetrazoles. In this process, the ketone functionality of this compound serves as a reactive site for the formation of the tetrazole ring, a significant transformation that results in a fatty acid derivative with a heterocyclic moiety. This demonstrates its utility in creating complex fatty acid derivatives with potential applications in various fields of chemistry.

Currently, there is a lack of specific research literature detailing the direct application of this compound in material science. While fatty acids and their esters, in general, are explored for applications such as bio-based lubricants, plasticizers, and monomers for polymers, specific studies focusing on this compound in these contexts were not identified in the reviewed sources.

No specific research has been found that details the use of this compound as a direct precursor for the development of biopolymers. The broader class of fatty acid derivatives is a subject of interest in the creation of sustainable polymers, but the specific role of this compound has not been elucidated in the available scientific literature.

Role in Specialized Chemical Reactions and Systems

The unique structure of this compound suggests its potential for use in specialized chemical reactions, although documented examples are limited.

There is no available research to suggest that this compound is used as a reaction medium for dioxolane synthesis. While bio-based solvents and fatty acid esters are being investigated as greener alternatives for various chemical reactions, the specific use of this keto-ester in this capacity has not been reported.

Investigation in Pharmaceutical Development as a Precursor

In pharmaceutical development, molecules that can serve as versatile precursors or building blocks are of significant value. Keto-esters, such as this compound, are recognized as important synthons in organic chemistry due to the presence of both electrophilic and nucleophilic reactive sites. researchgate.net These sites allow for a variety of chemical transformations, making them key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. researchgate.netsciencedaily.combioengineer.org

While specific research detailing the use of this compound as a precursor in the synthesis of named pharmaceutical compounds is limited in publicly available literature, its structural motifs are found in various bioactive molecules. The long carbon chain is a common feature in lipids, which play crucial roles in biological systems, and the keto and ester groups offer handles for further chemical modifications. The commercial availability of this compound for pharmaceutical testing underscores its potential as a starting material or intermediate in drug discovery and development pipelines. biosynth.com

Research on closely related isomers provides insight into the potential synthetic pathways for this compound. For instance, its isomer, Methyl 12-oxooctadecanoate, has been utilized in the preparation of heterocyclic compounds. sigmaaldrich.cn This suggests that the ketone group in such long-chain methyl esters can be a reactive site for constructing more complex molecular architectures.

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| Methyl 12-oxooctadecanoate | Thiocarbohydrazide (B147625) | Methyl hexahydro-3-hexyl-6-thioxo-1,2,4,5-tetrazine-3-undecanoate | sigmaaldrich.cn |

The synthesis of novel drug molecules often involves the strategic modification of fatty acid esters. researchgate.netrsc.org The presence of a ketone group, as in this compound, provides a site for reactions such as reductions to form secondary alcohols, reductive aminations to introduce nitrogen-containing functional groups, or reactions with organometallic reagents to form tertiary alcohols, all of which can lead to new chemical entities with potential therapeutic properties.

Surfactant and Emulsifier Research Applications

The molecular structure of this compound, which combines a long, nonpolar hydrocarbon tail with the polar ester and ketone functional groups, suggests its potential as a surfactant or emulsifier. Surfactants are amphiphilic molecules that can reduce surface tension between two liquids or between a liquid and a solid. Emulsifiers are a type of surfactant that stabilize emulsions.

Fatty acid methyl esters (FAMEs) and their derivatives are widely studied and used as surfactants in various industries. semanticscholar.org The long alkyl chain of this compound provides the necessary hydrophobicity, while the ester and ketone groups contribute to its hydrophilicity. This balance is crucial for a molecule's ability to act as a surfactant.

While direct research on the surfactant and emulsifier properties of this compound is not extensively documented, the broader class of fatty acid derivatives has been the subject of significant investigation. researchgate.net The introduction of polar groups along the fatty acid chain can influence the surfactant's properties, such as its critical micelle concentration (CMC), foaming ability, and emulsifying power. researchgate.net The presence of the ketone group in this compound could potentially offer different interfacial properties compared to simple FAMEs.

| Structural Feature | Relevance to Surfactant/Emulsifier Properties |

|---|---|

| Long (C18) hydrocarbon chain | Provides the hydrophobic (nonpolar) tail necessary for interfacial activity. |

| Methyl ester group (-COOCH3) | Contributes a polar head group, imparting hydrophilic character. |

| Ketone group (C=O) at the 10-position | Adds another polar site, potentially enhancing hydrophilicity and altering packing at interfaces. |

The emulsifying properties of fatty acid esters are often dependent on the length of the alkyl chain. sigmaaldrich.com Longer chains can lead to more stable emulsions. The C18 chain of this compound is in the range that is common for many effective surfactants. Furthermore, methyl ester-based surfactants are noted for their good wetting properties and are considered environmentally friendly alternatives to some petroleum-based surfactants. google.com Research into novel surfactants derived from fatty acids continues to be an active area, with a focus on creating biodegradable and efficient molecules for a range of applications, from household detergents to industrial processes. scispace.com

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Analysis Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of Methyl 10-oxooctadecanoate. By analyzing the interaction of the compound with electromagnetic radiation, researchers can confirm its identity and structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic compounds like this compound. core.ac.ukjchps.comsemanticscholar.org It provides detailed information about the chemical environment of individual atoms within the molecule.

¹H-NMR spectroscopy provides information on the number and types of hydrogen atoms present. The chemical shifts, integration of signals, and splitting patterns (multiplicity) of the proton signals in the ¹H-NMR spectrum allow for the precise assignment of protons to their positions in the long aliphatic chain and the methyl ester group. For this compound, specific signals correspond to the methyl protons of the ester group, the methylene (B1212753) protons adjacent to the carbonyl and ester functionalities, and the overlapping signals of the other methylene groups in the alkyl chain.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum. Key signals that confirm the structure include the resonance for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the methoxy (B1213986) carbon of the ester, and the various methylene carbons along the aliphatic chain. nih.govspectrabase.com

Purity assessment is also a critical application of NMR. The presence of unexpected signals in either the ¹H or ¹³C-NMR spectrum can indicate the presence of impurities, such as starting materials, reagents, or side-products from its synthesis. The relative integration of these impurity signals compared to the signals of the main compound can be used to quantify the level of impurity.

Table 1: Representative NMR Spectral Data for this compound

| Nucleus | Key Chemical Shifts (δ, ppm) | Structural Assignment |

|---|---|---|

| ¹³C-NMR | ~211 | Ketone Carbonyl (C=O) |

| ~174 | Ester Carbonyl (C=O) | |

| ~51 | Methoxy Carbon (-OCH₃) | |

| ~42 | Methylene Carbons adjacent to Ketone (α-CH₂) | |

| ~34 | Methylene Carbon adjacent to Ester (α-CH₂) | |

| ~14-32 | Other Aliphatic Methylene and Methyl Carbons | |

| ¹H-NMR | ~3.67 | Singlet, 3H (Methyl Ester, -OCH₃) |

| ~2.41 | Triplet, 4H (Methylene protons adjacent to Ketone, -CH₂-C=O) | |

| ~2.30 | Triplet, 2H (Methylene protons adjacent to Ester, -CH₂-C=O) | |

| ~1.2-1.6 | Multiplet (Other Methylene protons in the chain) |

Note: Exact chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of specific functional groups within a molecule. oregonstate.edumedify.co When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation at characteristic wavenumbers. medify.co The resulting IR spectrum displays these absorptions as peaks.

For this compound, the most diagnostic absorptions are those corresponding to the two carbonyl groups and the C-O bonds of the ester. nih.govspectrabase.com The presence of a strong absorption peak around 1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretching vibration, while another strong peak around 1715 cm⁻¹ indicates the ketone carbonyl (C=O) stretch. lumenlearning.comlibretexts.org The distinction between these two carbonyl absorptions confirms the presence of both functional groups. Additionally, characteristic C-H stretching vibrations from the aliphatic parts of the molecule are observed in the 2850-3000 cm⁻¹ region. lumenlearning.comlibretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2925 and ~2855 | C-H Stretch | Aliphatic CH₂ and CH₃ |

| ~1740 | C=O Stretch | Ester |

| ~1715 | C=O Stretch | Ketone |

| ~1465 | C-H Bend | Methylene (CH₂) |

Chromatographic and Mass Spectrometric Approaches

Chromatographic methods are essential for separating this compound from complex mixtures, while mass spectrometry provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. thepharmajournal.com In this method, the sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase.

For this compound, GC analysis provides a retention time—the time it takes for the compound to travel through the column—which is a characteristic property under a specific set of experimental conditions. nih.govspectrabase.com Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular fingerprint. nih.govnih.gov The molecular ion peak confirms the molecular weight of the compound (312.5 g/mol ), and the fragmentation pattern provides structural information that can be compared against spectral libraries for definitive identification. nih.gov GC-MS is also highly effective for purity analysis, as any contaminants will appear as separate peaks in the chromatogram with their own distinct mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive analytical technique ideal for detecting and identifying trace-level impurities that may not be visible by other methods like NMR or standard GC-MS. shimadzu.comalmacgroup.com This method is particularly useful for analyzing non-volatile or thermally unstable impurities that are not suitable for GC analysis.

In LC-MS/MS, the sample is first separated by a high-performance liquid chromatography (HPLC) system. The separated components are then introduced into a tandem mass spectrometer. The first mass spectrometer selects a specific ion (a precursor ion), which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions (product ions). This two-stage mass analysis provides a high degree of specificity and sensitivity, allowing for the confident identification of impurities even when they are present at very low concentrations in the this compound sample. almacgroup.comsigmaaldrich.com This is critical in research and manufacturing to ensure the high purity of the compound.

Headspace Gas Chromatography (HS-GC) is a specialized technique used for the analysis of volatile organic compounds (VOCs) present in a sample. mdpi.comresearchgate.net This method is employed to identify and quantify volatile by-products that could arise during the synthesis or degradation of this compound.

In HS-GC, the sample is placed in a sealed vial and heated to a specific temperature, allowing any volatile compounds to partition into the gas phase (the "headspace") above the sample. mdpi.com A sample of this gas is then injected into a gas chromatograph, typically coupled with a mass spectrometer (HS-GC-MS), for separation and identification. semanticscholar.org This technique is valuable for detecting residual solvents from the synthesis process or low-boiling-point by-products that could affect the quality and properties of the final product.

Advanced Methods for Regio- and Stereoisomer Differentiation

The precise characterization of this compound requires sophisticated analytical methodologies capable of distinguishing between its various structural forms. Regioisomers, which differ in the position of the oxo group along the fatty acid chain, and stereoisomers (enantiomers), which are non-superimposable mirror images, often exhibit similar physical and chemical properties, making their separation and identification a significant challenge. Advanced techniques in nuclear magnetic resonance (NMR) spectroscopy, chromatography, and mass spectrometry are essential tools for the unambiguous differentiation of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioisomer Differentiation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including the differentiation of regioisomers of methyl oxooctadecanoates. The chemical shift of each carbon atom in the molecule is highly sensitive to its local electronic environment. The introduction of an electron-withdrawing oxo group at different positions on the octadecanoate chain induces characteristic changes in the ¹³C NMR spectrum, allowing for the definitive assignment of the carbonyl position.

Detailed research by A.P. Tulloch systematically investigated the ¹³C NMR spectra of all 16 isomeric methyl oxooctadecanoates. cdnsciencepub.comcdnsciencepub.com The study revealed that the carbonyl group significantly influences the chemical shifts of adjacent carbon atoms (α and β carbons) and also induces smaller, yet measurable, shielding effects on carbons further down the chain (γ to θ carbons). cdnsciencepub.com These distinct shielding patterns serve as a fingerprint for each regioisomer.

For this compound, the carbonyl group at C-10 results in a unique set of chemical shifts for the surrounding methylene carbons. By comparing the observed spectrum to a comprehensive dataset of all isomers, the position of the oxo group can be unequivocally determined. The interaction between the ester carbonyl at C-1 and the oxo group also causes greater shielding of the carbons situated between them in isomers from 2-oxo to 9-oxo esters. cdnsciencepub.com

Table 1: ¹³C NMR Chemical Shifts (ppm) for this compound and Selected Regioisomers

| Carbon Atom | Methyl 9-oxooctadecanoate | This compound | Methyl 11-oxooctadecanoate |

|---|---|---|---|

| C-1 (COOCH₃) | 174.2 | 174.2 | 174.2 |

| C-2 | 34.1 | 34.1 | 34.1 |

| C-3 | 24.9 | 24.9 | 24.9 |

| C-8 | 42.8 | 23.8 | 29.1 |

| C-9 | 211.2 | 42.9 | 23.8 |

| C-10 | 42.8 | 211.3 | 42.9 |

| C-11 | 23.8 | 42.9 | 211.3 |

| C-12 | 29.1 | 23.8 | 42.9 |

| C-17 | 22.6 | 22.6 | 22.6 |

| C-18 (CH₃) | 14.0 | 14.0 | 14.0 |

| OCH₃ | 51.4 | 51.4 | 51.4 |

Data adapted from Tulloch, A. P. (1977). Deuterium isotope effects and assignment of ¹³C chemical shifts in spectra of methyl octadecanoate and the sixteen isomeric oxooctadecanoates. Canadian Journal of Chemistry, 55(7), 1135-1142. cdnsciencepub.comcdnsciencepub.com

Chromatographic Methods for Isomer Separation

Chromatography is indispensable for the physical separation of isomers prior to their identification. For regioisomers, techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed. The separation is based on subtle differences in polarity and volatility among the isomers. A rapid GC-MS method using a polar cyano-column has been shown to be effective for the separation of positional and geometric isomers of fatty acid methyl esters. nih.gov

The differentiation of stereoisomers (enantiomers) requires a chiral environment. This is achieved through chiral chromatography, where the stationary phase of the chromatography column is itself chiral. aocs.orgsigmaaldrich.com

Supercritical Fluid Chromatography (SFC): Chiral SFC coupled with mass spectrometry (SFC-MS) has emerged as a highly efficient technique for the enantioseparation of fatty acid derivatives. nih.gov An optimized method utilizing a chiral column based on a tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose (B160209) can achieve rapid separation of enantiomeric pairs. nih.gov While SFC may be less effective at separating regioisomers simultaneously, it can be combined with a preceding reversed-phase liquid chromatography step to first isolate the regioisomers, which are then subjected to chiral SFC-MS for enantiomeric analysis. nih.gov

Gas Chromatography (GC): Enantioselective GC using a chiral stationary phase is another established method. nih.gov This technique has been successfully used to determine the enantiomeric distribution of chiral fatty acids in complex samples. nih.gov

Mass Spectrometry for Isomer Characterization

Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions and their fragments, which can be used to deduce the structure of the parent molecule. While standard electron ionization (EI) mass spectra of regioisomeric fatty acid methyl esters can be very similar, advanced MS techniques can reveal structural details.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass are selected and fragmented through collision-induced dissociation. The resulting fragmentation patterns can be unique to a specific isomer. For instance, the position of the oxo group in methyl oxooctadecanoate will direct the fragmentation pathways, leading to the formation of diagnostic product ions that can pinpoint the location of the carbonyl group.

Chemical Ionization (CI): Softer ionization techniques like chemical ionization can also be used to distinguish isomers. Acetonitrile chemical ionization tandem mass spectrometry, for example, has been used to establish the double bond geometry in conjugated fatty acid methyl esters by analyzing the collisional dissociation products of adduct ions. nih.gov A similar principle can be applied to oxo-derivatives, where specific adducts may fragment in a position-dependent manner, allowing for the differentiation of regioisomers.

By combining these advanced analytical methodologies, researchers can achieve comprehensive characterization of this compound, confidently differentiating it from its regio- and stereoisomers. This level of analytical detail is crucial for understanding its chemical properties and biological significance.

Environmental Behavior and Degradation Studies

Formation as a Product of Oxidative Degradation Processes

Methyl 10-oxooctadecanoate is recognized as a product of the oxidative degradation of unsaturated fatty acid methyl esters, particularly methyl oleate. The formation primarily occurs under thermo-oxidative conditions through a multi-step process.

The initial phase of degradation involves the oxidation of the double bond in the parent molecule, such as methyl oleate, to form epoxide intermediates (methyl 9,10-epoxyoctadecanoate). These epoxides are relatively unstable and can undergo further reactions. One significant subsequent pathway is a rearrangement reaction that leads to the formation of ketone isomers. Specifically, the decomposition of C18 epoxides is a direct precursor to the generation of this compound, alongside its isomer, Methyl 9-oxooctadecanoate lyellcollection.org.

Research utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the accelerated oxidation of rapeseed methyl ester (a source of methyl oleate) has confirmed this pathway. In these studies, this compound is observed only after the initial formation and subsequent decomposition of the C18 epoxides, indicating it is a major decomposition product of these intermediates libretexts.org. The rate of this formation is dependent on conditions such as temperature, with higher temperatures accelerating the degradation of the parent esters and the formation of the ketone product libretexts.org. The general mechanism involves the autoxidation of the unsaturated ester, leading to hydroperoxides and other substituted derivatives, which ultimately contribute to the formation of the keto-ester aocs.org.

| Time (hours) | Methyl Oleate (18:1) Degradation | C18 Epoxide Formation | This compound Formation |

|---|---|---|---|

| 0 | Initial Concentration | Not Detected | Not Detected |

| 24 | Significant Degradation | Peak Concentration | Begins to Form |

| 48 | Further Degradation | Decreasing Concentration | Increasing Concentration |

| 96 | Near Depletion | Low Concentration | Maximum Concentration |

Green Chemistry Principles in the Context of Degradation Products

The oxidative cleavage of fatty acids and their esters, which leads to the formation of compounds like this compound, is a process of significant interest within the framework of green chemistry. This approach leverages renewable feedstocks—namely vegetable oils and animal fats—to produce valuable chemical intermediates nih.gov.

Several key principles of green chemistry are relevant to this process:

Use of Renewable Feedstocks : The process begins with fatty acid methyl esters derived from natural oils, which are a renewable alternative to petrochemical sources nih.gov.

Atom Economy : This principle aims to maximize the incorporation of all materials used in the process into the final product wikipedia.orgwordpress.com. Oxidative cleavage reactions are being developed to improve atom economy by minimizing byproducts. While traditional methods may have lower efficiency, modern catalytic approaches strive for higher incorporation of reactant atoms into desired products acs.org.

Safer Solvents and Auxiliaries : Modern approaches to oxidative cleavage aim to operate in solventless conditions, reducing waste and environmental impact google.com.

Catalysis : The development of catalytic methods is central to the green application of oxidative degradation. Instead of stoichiometric reagents, catalysts are used to facilitate the reaction. For instance, replacing ozonolysis, which has safety and energy drawbacks, with catalytic systems using safer oxidants is a key research area nih.gov. Heterogeneous catalysts, such as those based on copper oxides or earth-abundant mixed oxides, are being developed because they are easily recoverable and reusable google.comnih.gov.

Use of Safer Oxidants : A significant advancement has been the replacement of hazardous oxidants like ozone with cleaner alternatives. Hydrogen peroxide (H₂O₂) and molecular oxygen are increasingly used as they are safer to handle and their primary byproduct is water nih.govmdpi.com.

The controlled oxidative degradation of fatty acid esters is thus viewed as a green pathway to produce specialty monomers and platform molecules, such as diacids and keto-acids, which have applications in polymers, lubricants, and plasticizers mdpi.com.

Biotransformation and Environmental Fate

While specific studies on the biotransformation of this compound are limited, its environmental fate can be predicted based on the known behavior of fatty acid methyl esters (FAMEs) and long-chain ketones in the environment. FAMEs, the parent class of compounds, are known to be readily biodegradable under both aerobic and anaerobic conditions lyellcollection.org.

The likely biodegradation pathway for this compound involves a multi-step process:

De-esterification : The first step in the environmental degradation of FAMEs is typically the hydrolysis of the ester bond. Microbial enzymes would cleave this compound into 10-oxooctadecanoic acid and methanol (B129727) lyellcollection.org. The released methanol is a simple alcohol that is readily and rapidly biodegraded in the environment lyellcollection.org.

Fatty Acid Degradation (β-Oxidation) : The resulting 10-oxooctadecanoic acid, a keto-fatty acid, would then enter microbial metabolic pathways. The primary mechanism for breaking down fatty acids in bacteria and eukaryotes is the β-oxidation cycle researchgate.netwikipedia.org. This process sequentially shortens the fatty acid chain by two-carbon units, producing acetyl-CoA, which can then be used by the microorganism for energy and cell biosynthesis aocs.orgmicrobenotes.com.

Metabolism of Ketones : The presence of the ketone group on the fatty acid chain is significant. However, various microorganisms are known to utilize ketones as a substrate. Studies have shown that certain bacteria can incorporate and metabolize methyl ketones, often by removing one or two-carbon fragments from the carbonyl end of the molecule nih.gov. This suggests that microbes possess the necessary enzymatic machinery to break down the keto-acid structure.

Comparative Research with Analogous Oxo Fatty Acid Methyl Esters

Structural and Functional Analogues

Methyl 10-oxooctadecanoate belongs to the family of oxo-fatty acid methyl esters, characterized by a ketone group along a long-chain carboxylic acid methyl ester. Its closest structural analogues, also isomers, are Methyl 9-oxooctadecanoate and Methyl 12-oxooctadecanoate. These three compounds share the same chemical formula (C₁₉H₃₆O₃) and molecular weight, differing only in the location of the carbonyl group on the octadecanoate backbone. This subtle difference in structure leads to variations in their physical and chemical behaviors.

| Compound Name | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 870-10-0 | C₁₉H₃₆O₃ | 312.49 | 46 | 173.2 (at unspecified pressure) |

| Methyl 9-oxooctadecanoate | 1842-70-2 | C₁₉H₃₆O₃ | 312.49 | 47-51 | 407.8 at 760 mmHg |

| Methyl 12-oxooctadecanoate | 2380-27-0 | C₁₉H₃₆O₃ | 312.49 | 46-48 | 178-180 at 0.8 mmHg |

Note: Boiling points are provided at different pressures, affecting direct comparison.

Functionally, these oxo-fatty acid methyl esters are recognized as long-chain keto fatty acids. scbt.com They serve as intermediates in organic synthesis and are subjects of research in various fields. For instance, Methyl 12-oxooctadecanoate has been used in the preparation of hexahydrothioxotetrazine fatty derivatives through reaction with thiocarbohydrazide (B147625) and its reaction with hydrazoic acid has also been a subject of study. chemicalbook.com Methyl 9-oxooctadecanoate is utilized in the preparation of other fatty acids and esters and can act as an organic solvent for synthesizing dioxolanes. medchemexpress.com

Chain Length and Oxo-Group Position Variations

To understand the impact of chain length, we can compare this compound (a C18 derivative) with Methyl 10-oxodecanoate, a shorter-chain analogue with a ten-carbon backbone.

| Compound Name | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | 870-10-0 | C₁₉H₃₆O₃ | 312.49 |

| Methyl 10-oxodecanoate | 14811-73-5 | C₁₁H₂₀O₃ | 200.27 |

The significant difference in their molecular weights and chain lengths leads to distinct physical properties and potential applications. Generally, shorter chain fatty acid esters exhibit lower melting and boiling points and higher volatility compared to their long-chain counterparts.

Impact of Structural Differences on Reactivity and Research Applications

The structural variations among these oxo-fatty acid methyl esters directly influence their reactivity and, consequently, their research applications.

Reactivity:

The position of the oxo group is a critical determinant of the molecule's reactivity. The carbonyl group is a primary site for nucleophilic attack and other chemical transformations. The steric hindrance and the electronic environment around the ketone functionality, which vary with its position along the alkyl chain, can affect reaction rates and pathways. For instance, the accessibility of the carbonyl carbon to reagents will differ between the 9, 10, and 12 positions. While detailed comparative kinetic studies are not extensively available in the public domain, it is a fundamental principle of organic chemistry that the position of a functional group influences its reactivity.

The reactivity of the alpha-hydrogens (hydrogens on the carbons adjacent to the carbonyl group) is also significant. These protons are acidic and can be removed by a base to form an enolate ion, a key intermediate in many reactions such as aldol (B89426) condensations and alpha-halogenations. The specific location of the oxo group determines which methylene (B1212753) groups are activated, thus leading to different potential products in such reactions.

Chain length also plays a crucial role. The longer alkyl chain in the C18 compounds (Methyl 9-, 10-, and 12-oxooctadecanoate) imparts greater lipophilicity compared to the C10 analogue (Methyl 10-oxodecanoate). This difference in solubility affects the choice of solvents and reaction conditions. Furthermore, the longer chain can introduce more complex interactions in biological systems and may influence the molecule's physical properties in materials science applications. For example, the rate of ketonization of fatty acids has been shown to be influenced by the carbon chain length. researchgate.netfigshare.com

Research Applications:

The distinct properties stemming from these structural differences lead to varied research applications:

Methyl 9-oxooctadecanoate and Methyl 12-oxooctadecanoate are often used as intermediates in the synthesis of more complex molecules. chemicalbook.comcymitquimica.com Their specific positional functionalization makes them valuable starting materials for creating derivatives with tailored properties. Methyl 12-oxooctadecanoate, for example, finds application in the cosmetics and skin care industry, where it is used to enhance product stability and texture, and as a lubricant.

This compound has been suggested as a potential biodiesel fuel, a research area driven by the need for renewable energy sources. biosynth.com Its properties, such as high energy content and stability, are being investigated for this purpose.

Methyl 10-oxodecanoate , with its shorter chain, is a subject of interest in different areas. Shorter-chain fatty acid derivatives are often explored for their potential roles in metabolic pathways or as precursors for bioactive compounds.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Pathways with Enhanced Selectivity and Sustainability

The future of chemical synthesis is increasingly oriented towards green and sustainable practices. For Methyl 10-oxooctadecanoate, this translates to moving beyond conventional synthetic routes that may rely on harsh reagents and conditions.

Future research should prioritize the development of biocatalytic and chemocatalytic methods that offer high selectivity and yield while minimizing environmental impact. One promising avenue is the use of enzymatic synthesis. Lipases and esterases, for instance, could be engineered to catalyze the specific esterification of 10-oxooctadecanoic acid with methanol (B129727) under mild conditions. nih.gov The exploration of whole-cell biocatalysis, utilizing engineered microorganisms, presents another sustainable route, potentially starting from renewable feedstocks like fatty acids derived from plant oils. mdpi.com

In the realm of chemocatalysis, the focus will be on designing heterogeneous catalysts that can be easily recovered and reused. This could involve transition metal oxides or supported metal nanoparticles that can facilitate the selective oxidation of a corresponding hydroxyl precursor or the direct carbonylation of a suitable long-chain hydrocarbon. mdpi.com The goal is to create processes that are not only efficient but also adhere to the principles of green chemistry, reducing waste and energy consumption.

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Synthesis Approach | Potential Advantages | Research Focus Areas |

|---|---|---|

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced byproducts, use of renewable enzymes. | Enzyme screening and engineering, optimization of reaction media, process scale-up. |

| Whole-Cell Biocatalysis | Use of renewable feedstocks, potential for one-pot synthesis, reduced downstream processing. | Metabolic engineering of microbial strains, pathway optimization, fermentation technology. |

| Heterogeneous Catalysis | Catalyst reusability, continuous flow processes, enhanced stability. | Catalyst design and synthesis, understanding reaction mechanisms, process intensification. |

Deeper Exploration of Biological Roles and Therapeutic Potential

While the biological functions of many fatty acid esters are well-documented, the specific roles of this compound remain largely unexplored. Preliminary investigations into other keto esters have revealed potential antimicrobial and anti-inflammatory properties, suggesting that this compound could have significant therapeutic applications. pastic.gov.pknih.gov

Future research should systematically investigate the bioactivity of this compound. This would involve in vitro screening against a panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum and potency. pastic.gov.pk Furthermore, its anti-inflammatory effects could be assessed using cell-based assays and animal models of inflammation.

Given its structure as a keto ester, another intriguing area of research is its potential interaction with metabolic pathways, such as ketogenesis. nih.govresearchgate.netmhmedical.com Studies could explore whether this compound can be metabolized to produce ketone bodies or if it influences the enzymes involved in this process. Such findings could have implications for metabolic disorders. The potential for this molecule to act as a signaling molecule or a precursor to other bioactive lipids also warrants thorough investigation.

Integration into Advanced Materials Science and Engineering

The presence of both a ketone and an ester functional group makes this compound a versatile building block for the synthesis of novel polymers. researchgate.netnih.govnih.gov The long aliphatic chain can impart flexibility and hydrophobicity, while the keto group provides a reactive site for cross-linking or post-polymerization modification.

A significant opportunity lies in the development of poly(keto-esters). google.comrsc.org These polymers could be synthesized through the polymerization of monomers derived from this compound. The resulting materials could exhibit unique thermal and mechanical properties. Furthermore, the ketone groups along the polymer backbone can be chemically modified to introduce other functionalities, leading to the creation of smart materials that respond to specific stimuli. rsc.org

Potential applications for such polymers are vast and could include biodegradable plastics, drug delivery systems, and advanced coatings. Research in this area would involve the synthesis and characterization of these novel polymers, as well as the evaluation of their performance in various applications. The use of renewable resources like fatty acids to create these polymers aligns with the growing demand for sustainable materials. rsc.org

Table 2: Potential Applications of Polymers Derived from this compound

| Polymer Type | Potential Properties | Potential Applications |

|---|---|---|

| Linear Poly(keto-esters) | Tunable flexibility, biodegradability, hydrophobicity. | Bioplastics, elastomers, hydrophobic coatings. |

| Cross-linked Polymers | Enhanced mechanical strength, thermal stability, chemical resistance. | Thermosets, adhesives, composite materials. |

| Functionalized Polymers | Stimuli-responsive behavior, biocompatibility, specific binding capabilities. | Drug delivery vehicles, sensors, smart textiles. |

Computational Chemistry and Modeling for Predictive Research

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new applications for this compound. biosynth.com These in silico approaches can provide valuable insights into the molecule's behavior at the atomic level, guiding experimental work and reducing the need for extensive trial-and-error.

Future research should employ computational methods to predict the properties and reactivity of this compound. For instance, quantum mechanical calculations can be used to elucidate reaction mechanisms for its synthesis, helping to design more efficient catalysts. nih.gov Molecular dynamics simulations can be employed to study its interactions with biological macromolecules, such as enzymes or receptors, to predict its potential biological activities. nih.gov

In the context of materials science, computational modeling can be used to predict the properties of polymers derived from this compound. By simulating the polymer chain's conformation and interactions, it is possible to estimate its mechanical, thermal, and barrier properties before it is even synthesized. This predictive capability can significantly streamline the development of new materials with tailored functionalities.

Q & A

Q. What are the primary methods for synthesizing methyl 10-oxooctadecanoate, and how can reaction efficiency be validated?

this compound is synthesized via palladium-catalyzed oxidation of internal olefins. A validated protocol involves reacting methyl oleate derivatives under controlled conditions (e.g., 60°C, specific catalyst loading) to introduce the ketone group at the C10 position . Efficiency is assessed through yield calculations (typically 84% for optimized procedures) and purity checks via H NMR, where characteristic peaks include δ 3.65 (s, 3H, methyl ester) and δ 2.36 (t, 4H, adjacent to the ketone) . Thin-layer chromatography (TLC) or GC-MS can further confirm product homogeneity.

Q. How is this compound characterized structurally, and what spectral markers are critical?

Structural characterization relies on NMR and mass spectrometry. Key H NMR signals include the methyl ester singlet (δ 3.65) and triplet peaks for protons near the ketone (δ 2.36–2.28) . C NMR confirms the ketone (δ 211.6) and ester carbonyl (δ 174.2). High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 312.266 (CHO) . Infrared (IR) spectroscopy can corroborate the ketone (C=O stretch ~1715 cm) and ester (C-O stretch ~1170 cm).

Q. What are the physicochemical properties of this compound, and how do they influence experimental design?

The compound has a logP of 5.6, indicating high lipophilicity, which affects solubility in organic solvents (e.g., dichloromethane, chloroform) and informs solvent selection for reactions . Its density (0.911 g/cm) and melting point (~290–292 K) guide storage conditions (e.g., refrigeration to prevent degradation) . These properties also impact its behavior in chromatographic separations (e.g., reverse-phase HPLC).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points) for this compound?

Discrepancies in melting points (e.g., 290 K vs. 292 K) arise from polymorphic variations or impurities. To address this, researchers should:

Q. What strategies optimize the catalytic efficiency of palladium in synthesizing this compound?

Catalyst performance is enhanced by:

- Ligand design : Bulky ligands improve selectivity for the C10 position.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

- Temperature modulation : Lower temperatures (40–60°C) reduce side reactions .

- Post-reaction purification : Column chromatography with silica gel removes Pd residues, confirmed by inductively coupled plasma (ICP) analysis.

Q. How does this compound’s ketone group influence its reactivity in downstream applications (e.g., corrosion inhibition or drug derivatization)?

The C10 ketone enables nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH) to modify the alkyl chain. In corrosion studies, the ketone’s electron-withdrawing effect enhances adsorption on metal surfaces, validated via electrochemical impedance spectroscopy (EIS) . For drug delivery, the ketone can serve as a site for prodrug activation (e.g., acyloxyalkyl ester formation), assessed using in vitro hydrolysis assays .

Q. What methodologies are recommended for analyzing this compound’s stability under varying environmental conditions?

Stability studies should include:

Q. How can systematic reviews integrate conflicting findings on this compound’s biological or chemical applications?

Follow PRISMA guidelines to:

- Define inclusion criteria (e.g., peer-reviewed studies, controlled experiments).

- Assess bias using tools like ROBINS-I for non-randomized studies .

- Perform meta-analyses on compatible data (e.g., IC values in corrosion inhibition) while acknowledging heterogeneity in experimental designs .

Methodological Considerations

Q. What statistical approaches are suitable for dose-response studies involving this compound?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC values. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. For small datasets, apply Bayesian hierarchical models to reduce uncertainty .

Q. How should researchers design assays to evaluate this compound’s interaction with biomembranes?

Employ fluorescence anisotropy or surface plasmon resonance (SPR) to measure lipid bilayer partitioning. Complement with molecular dynamics simulations to predict binding affinities based on logP and PSA (43.37 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten